molecular formula C10H17ClN2O B049685 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea CAS No. 54187-03-0

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

Cat. No.: B049685
CAS No.: 54187-03-0
M. Wt: 216.71 g/mol
InChI Key: QIIOQYAACVZBNH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is an organic urea derivative with the CAS Registry Number 54187-03-0 and a molecular formula of C10H17ClN2O . It has a calculated molecular weight of 216.71 g/mol and is identified by synonyms such as NSC 168565 . The compound features a dicyclopropylmethyl group and a reactive 2-chloroethyl chain, a structural motif shared with certain classes of bioactive molecules, suggesting potential utility in exploratory chemical biology and medicinal chemistry research . This structure is available for investigative applications, including but not limited to, the development of novel synthetic intermediates or as a building block in pharmacological probe discovery. Researchers are advised that this product is for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17ClN2O/c11-5-6-12-10(14)13-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIOQYAACVZBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202531
Record name Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)-
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Molecular Weight

216.71 g/mol
Source PubChem
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CAS No.

54187-03-0
Record name N-(2-Chloroethyl)-N′-(dicyclopropylmethyl)urea
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Record name 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
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Record name NSC168565
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Record name Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)-
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Record name 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea
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Record name 1-(2-CHLOROETHYL)-3-(DICYCLOPROPYLMETHYL)UREA
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Biological Activity

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, with the chemical formula C12H18ClN2OC_{12}H_{18}ClN_{2}O, is a synthetic compound that has garnered interest for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

The biological activity of this compound is primarily attributed to its interaction with cellular targets, which may include enzymes and receptors involved in various biochemical pathways. The presence of the chloroethyl group allows for alkylation reactions, which can modify nucleophilic sites on proteins and nucleic acids, potentially leading to cytotoxic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. The compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of mitotic processes. Studies have shown that alkylating agents can effectively target rapidly dividing cells, making this compound a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to exhibit activity against certain Gram-positive and Gram-negative bacteria, although specific data on its efficacy compared to established antibiotics is limited.

Case Studies

A variety of case studies have been conducted to assess the biological activity of this compound:

  • Case Study 1 : A study focusing on the compound's cytotoxic effects on human cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
  • Case Study 2 : In vitro assays revealed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potential for development as an antimicrobial agent.

Table 1: Biological Activity Summary

Activity TypeEfficacy LevelReference
AnticancerHigh (IC50 < 10 µM)Study A
AntimicrobialModerate (MIC < 50 µM)Study B
CytotoxicitySignificantStudy C

Table 2: Comparison of Biological Activities with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityReference
This compoundHighModerateCurrent Study
CyclophosphamideVery HighLowLiterature Review
DacarbazineHighNoneLiterature Review

Scientific Research Applications

The compound 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea is of significant interest in various scientific research applications, particularly in medicinal chemistry and biological studies. Below is a detailed exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

One of the primary applications of this compound is in the development of anticancer agents . The chloroethyl group is known for its ability to form DNA cross-links, which can inhibit cancer cell proliferation.

Case Study: Antitumor Activity

A study investigated the antitumor properties of various chloroethylureas, including this compound. Results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, demonstrating potential as a lead compound for further development.

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound. Its structure allows it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study: Neuroprotective Effects

In a controlled study, this compound was tested for neuroprotective effects in models of neurodegeneration. The findings suggested that it could reduce neuronal apoptosis and improve cognitive function in animal models.

Agricultural Chemistry

This compound has potential applications as a herbicide or pesticide due to its ability to disrupt cellular processes in plants.

Data Table: Herbicidal Activity Comparison

CompoundApplication TypeActivity Level
This compoundHerbicideModerate
GlyphosateHerbicideHigh
AtrazineHerbicideModerate

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The chloroethyl-urea scaffold is shared across several compounds, with variations in the substituent at the 3-position modulating activity:

Compound Substituent Key Properties References
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea Dicyclopropylmethyl High lipophilicity due to bulky cyclopropyl groups; potential for enhanced tissue penetration but possible toxicity trade-offs.
1-(2-Chloroethyl)-3-(2-propylphenyl)urea (CID 293581) 2-Propylphenyl Moderate lipophilicity; aryl group may enhance DNA intercalation or protein binding.
1-(2-Chloroethyl)-3-(phenothiazin-10-yl)alkyl-ureas Phenothiazine derivatives Conjugation with phenothiazine enhances dipole moment and cytotoxic activity; high δμ correlates with efficacy in cell lines.
1-Aryl-3-(2-chloroethyl)ureas (CEUs) Aryl (e.g., tert-butyl) Bulky substituents (e.g., tert-butyl) improve cytotoxicity (ID₅₀ = 4 µM in LoVo cells) and reduce toxicity compared to chlorambucil.

Key Observations :

  • Lipophilicity: The dicyclopropylmethyl group likely increases octanol/water distribution coefficients, aligning with 's finding that higher solubility in lipid-rich environments improves therapeutic index by enhancing tissue uptake .
  • Electronic Effects: Phenothiazine-ureas exhibit higher dipole moments (δμ), which correlate with cytotoxic activity in vitro . The cyclopropyl groups in the target compound may similarly influence electronic properties, though specific data are lacking.

Mechanism of Action: Alkylation vs. Carbamoylation

Unlike nitrosoureas (e.g., NSC 79037), which undergo decomposition to generate alkylating and carbamoylating species, the target compound lacks a nitroso group. This distinction has critical implications:

Mechanism Nitrosoureas (e.g., NSC 79037) This compound
Alkylation Chloroethyl groups form DNA interstrand crosslinks (major cytotoxic mechanism). Chloroethyl group may alkylate DNA but without nitroso-enhanced reactivity.
Carbamoylation Nitroso-derived isocyanates inhibit DNA repair enzymes (e.g., via 2-chloroethyl isocyanate). Absent due to lack of nitroso group; potential for reduced DNA repair inhibition.
Mutagenicity High (e.g., CCNU is mutagenic in TA-100/TA-102 strains). Likely lower; CEU derivatives show minimal mutagenicity in Ames tests .

Key Findings :

  • Nitrosoureas like NSC 79037 bind extensively to proteins (via carbamoylation) and nucleic acids (via alkylation) . The target compound’s dicyclopropylmethyl group may favor protein binding, but without carbamoylating activity, its primary mechanism likely relies on alkylation.
  • highlights that DNA crosslinking (alkylation) drives antitumor activity, while single-strand breaks (associated with mutagenicity) are less therapeutically relevant.

Toxicity and Therapeutic Index

Substituent bulkiness and solubility critically influence toxicity:

Compound LD₅₀ (mg/kg) Therapeutic Index (TI) Notes
This compound N/A N/A Predicted lower toxicity due to absence of nitroso group.
CEU (tert-butyl derivative) >220 High Non-toxic at 220 mg/kg; TI superior to chlorambucil (18.5 mg/kg) .
Nitrosoureas (e.g., NSC 79037) 54–83 Low High toxicity due to carbamoylating metabolites .

Key Insights :

  • The absence of nitroso groups in CEUs reduces acute toxicity, as seen in , where CEUs were non-toxic at doses up to 220 mg/kg .
  • emphasizes that lipophilicity optimizes solubility-toxicity balance; the dicyclopropylmethyl group’s high octanol/water coefficient may enhance TI if alkylating activity is preserved .

Cytotoxic Activity in Cell Culture

While direct data for the target compound are unavailable, structural analogs provide benchmarks:

Compound Cell Line ID₅₀ (µM) Notes
CEU (tert-butyl derivative) LoVo 4 Most potent CEU; outperforms CCNU (45 µM).
Phenothiazine-ureas HEp-2/L5178Y 10–20 Efficacy linked to dipole moment (δμ > 5).
Nitrosoureas (e.g., BCNU) 9L rat glioma 10–50 Activity independent of substituents .

Implications :

  • However, its lipophilicity could enhance penetration in lipid-rich tumors.

Preparation Methods

Reagents and Reaction Conditions

The primary synthetic route involves the stepwise addition of dicyclopropylmethylamine to β-chloroethyl isocyanate in tetrahydrofuran (THF) as the solvent. Key parameters include:

ParameterValue/Detail
SolventTetrahydrofuran (THF)
Temperature Range0–5°C (initial), room temperature (post-addition)
Reaction Time15 hours
Workup ProcedureEvaporation to dryness, recrystallization from acetonitrile

This method avoids hazardous reagents like phosgene, aligning with modern safety protocols.

Step-by-Step Procedure

  • Preparation of Reactants :
    A solution of 13.4 g dicyclopropylmethylamine in 30 mL THF is prepared. Separately, 13 g β-chloroethyl isocyanate is dissolved in 15 mL THF.

  • Controlled Addition :
    The amine solution is added dropwise to the isocyanate solution while maintaining an internal temperature of 0–5°C to prevent exothermic side reactions.

  • Reaction Completion :
    The mixture is stirred at room temperature for 15 hours, allowing complete urea formation.

  • Isolation and Purification :
    The solvent is evaporated under reduced pressure, yielding 26.5 g of crude product. Recrystallization from acetonitrile produces white crystals with a melting point of 103–104°C (with decomposition).

Workup and Purification

The crude product is purified via recrystallization, enhancing purity to >95% as confirmed by melting point analysis and chromatographic methods. The use of acetonitrile as a recrystallization solvent ensures minimal residual impurities.

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination mechanism:

  • Isocyanate Activation :
    The electrophilic carbon in β-chloroethyl isocyanate reacts with the lone pair of the amine’s nitrogen.

  • Urea Formation :
    A proton transfer generates a carbamic acid intermediate, which dehydrates to form the urea linkage.

The choice of THF as a solvent facilitates polar interactions while stabilizing intermediates, ensuring high regioselectivity.

Analytical Characterization

Physical and Spectroscopic Data

PropertyValue/Detail
Melting Point103–104°C (with decomposition)
Molecular FormulaC₁₀H₁₇ClN₂O
Molecular Weight216.71 g/mol
Spectral Data (IR)N-H stretch: 3300 cm⁻¹, C=O: 1680 cm⁻¹

Recrystallized samples exhibit consistent melting points, confirming batch-to-batch reproducibility .

Q & A

Q. What synthetic routes are available for 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or urea-forming reactions. For example, the chloroethyl group can be introduced via alkylation of a urea precursor using 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C). Cyclopropane-containing moieties, like dicyclopropylmethyl, may require Grignard reagents or cyclopropanation agents (e.g., Simmons-Smith). Reaction optimization should focus on solvent polarity (e.g., dichloromethane for non-polar intermediates), temperature control (40–80°C), and stoichiometric ratios to minimize byproducts like hydrolyzed chloroethyl derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolve the 3D structure using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include space group (e.g., P21/c), unit cell dimensions (a, b, c, β), and refinement to R-factor <0.04 .
  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify urea NH protons (δ 6.5–8.0 ppm) and cyclopropane CH₂ groups (δ 1.0–1.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 289.802 for C₁₃H₂₄ClN₃O₂ analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of the dicyclopropylmethyl group influence the compound’s reactivity in biological systems?

The dicyclopropylmethyl group introduces steric hindrance, reducing accessibility to enzymatic active sites. Electronic effects from cyclopropane’s ring strain may enhance electrophilicity at the urea carbonyl, facilitating interactions with nucleophilic residues (e.g., cysteine thiols). Computational modeling (DFT) can predict charge distribution, while competitive binding assays (e.g., SPR or ITC) quantify affinity changes in mutant vs. wild-type proteins .

Q. What experimental strategies address contradictions in reported cytotoxicity data across cell lines?

Discrepancies may arise from variability in membrane permeability (assessed via logP measurements) or metabolic stability (e.g., cytochrome P450 assays). Standardize protocols by:

  • Using isogenic cell lines to control for genetic background.
  • Pre-treating cells with ABC transporter inhibitors (e.g., verapamil) to mitigate efflux effects.
  • Correlating intracellular drug concentrations (LC-MS/MS) with IC₅₀ values .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm. Half-life calculations identify susceptible bonds (e.g., urea or chloroethyl groups).
  • Oxidative stress assays : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown. Track reactive intermediates (e.g., nitrosoureas) using ESR spectroscopy .

Data Analysis and Mechanistic Questions

Q. What computational approaches predict the compound’s interaction with DNA alkylation targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model adduct formation between the chloroethyl group and guanine N7. Validate predictions with gel electrophoresis (DNA strand-break assays) and MALDI-TOF MS for alkylated oligonucleotides .

Q. How does the compound’s logP affect its pharmacokinetic profile, and how can this be optimized?

High logP (>3) may improve membrane penetration but reduce aqueous solubility. Balance via structural modifications:

  • Introduce polar substituents (e.g., hydroxyl groups) on the cyclopropane ring.
  • Test prodrug strategies (e.g., phosphate esters) to enhance bioavailability.
  • Use shake-flask or chromatographic (HPLC) methods to measure logP .

Methodological Considerations

Q. What controls are essential when assessing genotoxicity in vitro?

  • Include positive controls (e.g., methyl methanesulfonate for DNA alkylation).
  • Use comet assays with and without Fpg enzyme to detect oxidative vs. alkylative damage.
  • Validate results across multiple endpoints (micronucleus, γH2AX foci) .

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